molecular formula C22H31ClO2 B1669218 Clometherone CAS No. 5591-27-5

Clometherone

Cat. No.: B1669218
CAS No.: 5591-27-5
M. Wt: 362.9 g/mol
InChI Key: UMRURYMAPMZKQO-NDKKBYRMSA-N
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Description

Clometherone, also known as 6α-chloro-16α-methylprogesterone, is a synthetic pregnane steroid and derivative of progesterone. It was first reported in 1962 and is described as an antiestrogen and antiandrogen. Despite its promising properties, this compound was never marketed .

Preparation Methods

Clometherone is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .

Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of steroid synthesis, including the use of high-purity reagents and stringent reaction controls, would apply.

Chemical Reactions Analysis

Clometherone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

Mechanism of Action

Clometherone exerts its effects by interacting with hormone receptors in the body. As an antiestrogen, it binds to estrogen receptors, preventing estrogen from exerting its effects. Similarly, as an antiandrogen, this compound binds to androgen receptors, inhibiting the action of androgens. These interactions disrupt the normal hormonal signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Clometherone is unique due to its dual antiestrogen and antiandrogen properties. Similar compounds include other synthetic steroids such as:

    Progesterone: The parent compound of this compound, used widely in hormone therapy.

    Medroxyprogesterone acetate: Another synthetic derivative of progesterone with progestogenic activity.

    Cyproterone acetate: A steroidal antiandrogen used in the treatment of androgen-dependent conditions.

Compared to these compounds, this compound’s combination of antiestrogen and antiandrogen activities makes it a unique tool for research and potential therapeutic applications .

Properties

CAS No.

5591-27-5

Molecular Formula

C22H31ClO2

Molecular Weight

362.9 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1

InChI Key

UMRURYMAPMZKQO-NDKKBYRMSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl

Appearance

Solid powder

Key on ui other cas no.

5591-27-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clometherone;  Lilly 38000;  Lilly-38000;  Lilly38000;  38000;  Clometeron; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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